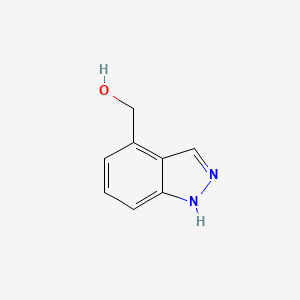

(1H-Indazol-4-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOWJTAKSUNLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627372 | |

| Record name | (1H-Indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709608-85-5 | |

| Record name | (1H-Indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Indazol-4-YL)methanol: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for (1H-Indazol-4-YL)methanol. A versatile building block in medicinal chemistry, this compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound featuring an indazole core with a hydroxymethyl substituent at the 4-position.[1] This substitution pattern provides a key site for further chemical modification, making it a valuable scaffold in drug discovery.[2] The indazole ring itself is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[3]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O | [1][4] |

| Molecular Weight | 148.16 g/mol | [1][4] |

| CAS Number | 709608-85-5 | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid, crystalline material | [1] |

| Monoisotopic Mass | 148.0637 Da | [4] |

| Topological Polar Surface Area (TPSA) | 48.9 Ų | [4] |

| Solubility | Moderate solubility in polar protic solvents (e.g., water, alcohols) | [1] |

| InChI | InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | [1][4] |

| InChIKey | LOOWJTAKSUNLSR-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CC(=C2C=NNC2=C1)CO | [1][4] |

Chemical Structure and Reactivity

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring.[1] The indazole moiety is planar, and the hydroxymethyl group (-CH2OH) attached at the C4 position is the primary site of reactivity for synthetic transformations.[1][2]

The indazole core can exist in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[5] The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be replaced through nucleophilic substitution.[2] The nitrogen atoms of the pyrazole ring can also undergo reactions such as N-alkylation, which often yields a mixture of N1 and N2 isomers.[2]

Synthesis and Experimental Protocols

The most common synthesis of indazolyl-N-methanol derivatives involves the reaction of an N-unsubstituted indazole with formaldehyde in an acidic medium, typically aqueous hydrochloric acid.[1][2][6] This reaction proceeds via an N-hydroxymethylation mechanism.[2]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of indazolyl-N-methanol derivatives.[6][7]

Materials:

-

4-Nitro-1H-indazole (as a representative starting material for a multi-step synthesis, as direct hydroxymethylation of the 4-position is challenging)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (30% aqueous solution)

-

Acetonitrile

-

Sodium sulfite

-

Methanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

-

Thin-Layer Chromatography (TLC) apparatus

-

NMR spectrometer for characterization

Procedure:

Step 1: Synthesis of (4-nitro-1H-indazol-1-yl)methanol [6]

-

Suspend 4-nitro-1H-indazole (42 mmol) in 30 mL of 30% hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.

-

To this suspension, add 3.85 mL of a 37% aqueous solution of formaldehyde (42 mmol).

-

Stir the reaction mixture at room temperature overnight to ensure the reaction goes to completion.

-

Monitor the reaction progress using TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the product can be isolated by extraction with an appropriate organic solvent.

-

Wash the crude product with cold water and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like acetonitrile to yield (4-nitro-1H-indazol-1-yl)methanol as a yellow crystalline solid.[6]

Step 2: Reduction of the Nitro Group and subsequent modifications (Hypothetical Route)

-

The nitro group would then be reduced to an amine using standard procedures (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl).

-

The resulting amino-indazolyl-methanol could then undergo a Sandmeyer reaction or similar transformation to introduce a hydroxyl group, which could then be manipulated to yield the target compound. Direct regioselective functionalization at the C4 position of the indazole core is a significant synthetic challenge.[2]

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum in DMSO-d₆ for a related compound, (4-nitro-1H-indazol-1-yl)methanol, shows characteristic peaks for the indazole ring protons and the methanol group.[6]

Applications in Drug Discovery

This compound and its derivatives are of significant interest in medicinal chemistry. The indazole scaffold is a key component in numerous kinase inhibitors, some of which are approved anti-cancer drugs like axitinib and pazopanib.[3][8] These compounds often act as ATP-mimetic inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[9]

Derivatives of indazole have shown inhibitory activity against a range of kinases, including:

The development of these inhibitors often involves modifying the core indazole structure, and this compound provides a versatile starting point for such modifications.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

Caption: General Synthetic Workflow.

Role in Kinase Signaling Pathway Inhibition

Indazole derivatives are potent inhibitors of various kinase signaling pathways implicated in cancer cell proliferation and survival. The diagram below shows a simplified representation of a generic kinase cascade and the point of inhibition by an indazole-based drug.

Caption: Kinase Pathway Inhibition.

References

- 1. This compound | 709608-85-5 | Benchchem [benchchem.com]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1H-Indazol-4-YL)methanol: A Key Building Block in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Indazol-4-YL)methanol is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its indazole core structure is a recognized pharmacophore, present in numerous biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its pivotal role as a key intermediate in the development of targeted cancer therapeutics, particularly as a precursor to the potent PI3K inhibitor, GDC-0941.

Core Compound Data

| Property | Value | Source |

| CAS Number | 709608-85-5 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Hydroxymethyl)-1H-indazole, 1H-Indazole-4-methanol | [1] |

Synthesis

The synthesis of this compound is most commonly achieved through the reaction of 1H-indazole with formaldehyde. This reaction is typically carried out in an acidic medium. The mechanism involves the protonation of the indazole ring, followed by electrophilic attack by formaldehyde.

General Experimental Protocol:

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general procedure can be outlined based on the known reactions of indazoles with formaldehyde[2][3].

Materials:

-

1H-Indazole

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Hydrochloric acid (or other suitable acid)

-

Appropriate organic solvents for extraction and purification (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

1H-Indazole is dissolved in an aqueous acidic solution.

-

Formaldehyde solution is added to the reaction mixture, typically in a controlled manner.

-

The reaction is stirred at a specified temperature for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is neutralized.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield pure this compound.

Researchers should optimize reaction conditions such as temperature, reaction time, and stoichiometry for their specific laboratory settings.

Role in Kinase Inhibitor Synthesis: The Case of GDC-0941

The primary significance of this compound lies in its utility as a key starting material for the synthesis of more complex molecules with therapeutic potential. A prime example is its role in the synthesis of GDC-0941 (Pictrelisib), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).

The PI3K/Akt Signaling Pathway and Cancer

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many types of cancer, making it a key target for drug development.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by GDC-0941.

References

An In-depth Technical Guide to the Synthesis of (1H-Indazol-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and reliable multi-step synthetic pathway for the preparation of (1H-Indazol-4-YL)methanol, a valuable building block in medicinal chemistry and drug discovery. Direct C4-hydroxymethylation of indazole with formaldehyde is challenging due to the preferential N-alkylation of the indazole ring. Therefore, this guide focuses on a more effective three-step approach: the synthesis of 4-cyano-1H-indazole, its hydrolysis to 1H-indazole-4-carboxylic acid, and the subsequent reduction to the target alcohol, this compound. This document provides detailed experimental protocols, tabulated quantitative data, and workflow diagrams to ensure reproducibility and facilitate the successful synthesis of this key intermediate.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and analgesic activities. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, such as kinase inhibitors. The hydroxymethyl group at the C4 position provides a versatile handle for further chemical modifications.

While the direct reaction of indazole with formaldehyde is a known method for producing hydroxymethylated indazoles, this reaction predominantly occurs at the nitrogen atoms (N1 and N2), making the regioselective synthesis of the C4 isomer challenging. To overcome this, an indirect, multi-step approach is favored, which offers better control over the regiochemistry and generally results in higher yields of the desired product.

This guide outlines a comprehensive three-step synthesis of this compound, commencing with the synthesis of 4-cyano-1H-indazole.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following three-step sequence:

-

Synthesis of 4-Cyano-1H-indazole: This initial step introduces a functional group at the desired C4 position of the indazole ring.

-

Hydrolysis to 1H-Indazole-4-carboxylic Acid: The cyano group is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

-

Reduction to this compound: Finally, the carboxylic acid is reduced to the target primary alcohol.

This pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key reaction parameters.

Step 1: Synthesis of 4-Cyano-1H-indazole

A common method for the synthesis of 4-cyano-1H-indazole involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Materials: 2-Amino-5-cyanobenzonitrile, sodium nitrite, hydrochloric acid, copper(I) cyanide, potassium cyanide.

-

Procedure:

-

A solution of 2-amino-5-cyanobenzonitrile in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the cyanide solution, and the mixture is stirred and allowed to warm to room temperature.

-

The reaction mixture is then heated to facilitate the completion of the reaction.

-

After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford 4-cyano-1H-indazole.

-

| Parameter | Value/Description |

| Starting Material | 2-Amino-5-cyanobenzonitrile |

| Key Reagents | Sodium nitrite, Copper(I) cyanide, Hydrochloric acid |

| Solvent | Water, Ethyl Acetate |

| Reaction Temp. | 0-5 °C (diazotization), RT to reflux (cyanation) |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Table 1: Quantitative data for the synthesis of 4-cyano-1H-indazole.

Step 2: Hydrolysis of 4-Cyano-1H-indazole to 1H-Indazole-4-carboxylic Acid

The nitrile group of 4-cyano-1H-indazole is hydrolyzed to a carboxylic acid under basic conditions.

Experimental Protocol:

-

Materials: 4-Cyano-1H-indazole, sodium hydroxide or potassium hydroxide, water, ethanol (co-solvent).

-

Procedure:

-

4-Cyano-1H-indazole is suspended in a mixture of water and ethanol.

-

A concentrated aqueous solution of sodium hydroxide or potassium hydroxide is added.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to yield 1H-indazole-4-carboxylic acid.

-

| Parameter | Value/Description |

| Starting Material | 4-Cyano-1H-indazole |

| Key Reagents | Sodium Hydroxide or Potassium Hydroxide, HCl (for workup) |

| Solvent | Water, Ethanol |

| Reaction Temp. | Reflux |

| Reaction Time | 4-8 hours |

| Typical Yield | 85-95% |

Table 2: Quantitative data for the hydrolysis to 1H-indazole-4-carboxylic acid.

Step 3: Reduction of 1H-Indazole-4-carboxylic Acid to this compound

The final step involves the reduction of the carboxylic acid to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Materials: 1H-Indazole-4-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide.

-

Procedure:

-

A suspension of lithium aluminum hydride in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

-

A solution of 1H-indazole-4-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off, and the filter cake is washed with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give this compound.

-

| Parameter | Value/Description |

| Starting Material | 1H-Indazole-4-carboxylic acid |

| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temp. | 0 °C to Reflux |

| Reaction Time | 2-6 hours |

| Typical Yield | 75-90% |

Table 3: Quantitative data for the reduction to this compound.

Reaction Mechanisms and Pathways

Reduction of Carboxylic Acid with LiAlH₄

The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a multi-step mechanism.

Caption: Mechanism of carboxylic acid reduction by LiAlH₄.

Initially, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt. This is followed by the coordination of the carboxylate to the aluminum hydride species and subsequent hydride attack on the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses to form an aldehyde, which is then rapidly reduced by another equivalent of hydride to form an alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol.

Conclusion

The multi-step synthesis of this compound presented in this guide provides a reliable and regioselective route to this important building block. By avoiding the direct hydroxymethylation of indazole, the challenges associated with poor regioselectivity are overcome. The detailed protocols and quantitative data herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and reproducible preparation of this compound for its application in the synthesis of novel therapeutic agents.

Spectroscopic and Synthetic Profile of (1H-Indazol-4-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the versatile building block, (1H-Indazol-4-YL)methanol. This indazole derivative is of significant interest in medicinal chemistry and drug discovery due to its structural features that are amenable to a wide range of chemical modifications. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

¹H NMR Data

The ¹H NMR spectrum is characterized by five distinct signals in the aromatic region corresponding to the protons of the indazole ring system.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | H-3 |

| Data not available | - | - | H-5 |

| Data not available | - | - | H-6 |

| Data not available | - | - | H-7 |

| Data not available | - | - | -CH₂OH |

| Data not available | - | - | -CH₂OH |

| Data not available | - | - | NH |

¹³C NMR Data

The ¹³C NMR spectrum displays eight distinct carbon signals, corresponding to the seven carbon atoms of the indazole core and the one carbon of the hydroxymethyl group.[2] The hydroxymethyl carbon signal typically appears around 71.6 ppm, while the aromatic carbons of the benzene ring are found in the 110.1 to 127.0 ppm range.[2]

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-3 |

| Data not available | C-3a |

| Data not available | C-4 |

| Data not available | C-5 |

| Data not available | C-6 |

| Data not available | C-7 |

| Data not available | C-7a |

| ~71.6 | -CH₂OH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| ~3300 | Medium | N-H stretch (indazole) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1500 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The data presented below is based on predictions for positive ion electrospray ionization.

| m/z | Ion |

| 149.07 | [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of indazole with formaldehyde in an acidic medium.[2][3]

Materials:

-

Indazole

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of indazole in water, add concentrated hydrochloric acid dropwise at room temperature.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Add an aqueous solution of formaldehyde dropwise to the cooled mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until a pH of ~7 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Instrument: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

IR Spectroscopy:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

References

An In-depth Technical Guide to the Solubility Profile of (1H-Indazol-4-YL)methanol

This technical guide provides a comprehensive overview of the solubility characteristics of (1H-Indazol-4-YL)methanol, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a heterocyclic compound featuring an indazole core with a hydroxymethyl substituent at the 4-position.[1] Its chemical structure, comprising a bicyclic framework of fused benzene and pyrazole rings, gives it a unique combination of properties.[2] The molecular formula is C₈H₈N₂O, and its molecular weight is approximately 148.16 g/mol .[2][3] The presence of both a hydrophobic indazole ring system and a hydrophilic hydroxymethyl group significantly influences its solubility profile.[2] This compound serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly in the design of kinase inhibitors.[2]

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. For this compound, the interplay between its structural components dictates its behavior in different solvent systems. The hydroxymethyl group allows for hydrogen bonding, suggesting a moderate solubility in polar protic solvents such as water and alcohols.[2] Conversely, the indazole core imparts a degree of lipophilicity, which may enhance its solubility in organic solvents.[2]

Table 1: Predicted Aqueous Solubility of this compound

| Parameter | Value | Method |

| Aqueous Solubility (Log S) | -1.27 | Topological |

| Aqueous Solubility | 7.89 mg/mL | Topological |

| Aqueous Solubility | 0.0533 mol/L | Topological |

Data sourced from computational predictions.[4]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount in drug discovery and development. The following are detailed methodologies for two common types of solubility assays: equilibrium solubility and kinetic solubility.

3.1. Equilibrium Solubility Assay (Shake-Flask Method)

Equilibrium solubility provides the most reliable measure of a compound's solubility and is considered the "gold standard".[5] This method determines the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[6][7]

Objective: To determine the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), organic solvents)

-

Stoppered flasks or vials

-

Incubator shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. Ensure enough solid is present to maintain a saturated solution with undissolved particles throughout the experiment.[6][8]

-

Equilibration: Seal the flasks and place them in an incubator shaker set to a constant temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7][8] The time to reach equilibrium can vary and should ideally be determined by sampling at different time points until the concentration in solution remains constant.[7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant and filter it to remove all undissolved solid particles.[6][9] It is crucial that this step is performed at the same temperature as the equilibration to prevent any changes in solubility.[9]

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[8][9]

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

3.2. Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of a large number of compounds.[10][11] These assays measure the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[12][13]

Objective: To rapidly estimate the aqueous solubility of this compound.

Materials and Equipment:

-

This compound stock solution in DMSO (e.g., 10-20 mM)

-

Aqueous buffer (e.g., PBS)

-

Microtiter plates (e.g., 96-well)

-

Automated liquid handler (optional)

-

Plate reader (nephelometer or UV spectrophotometer)

-

Filtration plates (for direct UV method)

Procedure (Nephelometric Method):

-

Compound Addition: Dispense a small volume of the DMSO stock solution of this compound into the wells of a microtiter plate.[10]

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.[10]

-

Incubation and Mixing: Mix the contents thoroughly and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[10][12]

-

Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[10][14]

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

Understanding the solubility profile of this compound is essential for its effective use in drug discovery and development. While experimental data is limited, its chemical structure suggests moderate solubility in polar protic solvents and potentially higher solubility in organic solvents. The provided experimental protocols for equilibrium and kinetic solubility assays offer robust methods for researchers to determine its solubility in various solvent systems, thereby facilitating formulation design and ensuring reliable results in biological assays.

References

- 1. This compound | 709608-85-5 | Benchchem [benchchem.com]

- 2. Buy this compound | 709608-85-5 [smolecule.com]

- 3. This compound | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 709608-85-5 | GMFBI.1 | Alcohols | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. rheolution.com [rheolution.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Indazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This has led to the successful development of several FDA-approved drugs and a plethora of clinical candidates for the treatment of diverse diseases, most notably cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the significant biological activities of indazole-containing compounds, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways.

Anticancer Activity: A Dominant Therapeutic Application

Indazole derivatives have demonstrated remarkable success as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and survival.[1][2] Several FDA-approved drugs containing the indazole core, such as Axitinib, Pazopanib, and Niraparib, underscore the clinical significance of this scaffold in oncology.[3][4][5]

The anticancer activity of indazole compounds stems from their ability to target a variety of protein kinases and other cancer-related enzymes. These include:

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are frequently targeted by indazole-based inhibitors, leading to the suppression of angiogenesis and tumor cell proliferation.[3][6]

-

Non-Receptor Tyrosine Kinases: The Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia, is a key target of some indazole derivatives.[7]

-

Other Kinases and Enzymes: Indazole-containing compounds have also been developed as inhibitors of Anaplastic Lymphoma Kinase (ALK), Polo-like kinase 4 (PLK4), Pim kinases, and Poly(ADP-ribose) polymerase (PARP), highlighting the broad applicability of this scaffold in cancer therapy.[7][8]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro potencies of representative indazole derivatives against various cancer-related targets and cell lines.

Table 1: Inhibition of Protein Kinases by Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pazopanib | VEGFR-2 | 30 | [3] |

| Axitinib | VEGFR2 | 0.2 | [8] |

| Niraparib | PARP-1 | - | [7] |

| Entrectinib | ALK | 12 | [7] |

| Compound 109 | EGFR (T790M) | 5.3 | [7] |

| Compound 102 | FGFR1 | 30.2 ± 1.9 | [7] |

| Compound 89 | Bcr-Abl (WT) | 14 | [7] |

| SR-1459 | ROCK-II | 13 | [9] |

| C05 | PLK4 | (% Inhibition at 0.5 µM) 87.45% | [8] |

Table 2: Antiproliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Compound 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [10][11] |

| Compound 107 | H1975 | NSCLC | 9.8 | [12] |

| Compound 93 | HL60 | Leukemia | 0.0083 | [12] |

| Compound 93 | HCT116 | Colon Cancer | 0.0013 | [12] |

| Compound 6e | MOLT-4 | Leukemia | 0.525 | [6] |

| Compound 11a | NCI-H460 | Lung Carcinoma | 5 - 15 | [4] |

Anti-inflammatory Activity

Indazole-containing compounds have also been investigated for their anti-inflammatory properties. The commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine feature the 1H-indazole scaffold.[7] The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[13][14]

Quantitative Data on Anti-inflammatory Activity

Table 3: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 5-Aminoindazole | COX-2 Inhibition | - | [13] |

| Indazole | TNF-α Inhibition | - | [13] |

| 6-Nitroindazole | IL-1β Inhibition | - | [13] |

| Compound 12d | Calcium Influx Inhibition | < 1 | [15] |

Table 4: In Vivo Anti-inflammatory Activity of Indazole Derivatives

| Compound | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema (at 5h) | Reference |

| 5-Aminoindazole | Carrageenan-induced rat paw edema | 100 | 83.09 ± 0.41 | [13] |

| Indazole | Carrageenan-induced rat paw edema | 100 | - | [13] |

| 6-Nitroindazole | Carrageenan-induced rat paw edema | 100 | - | [13] |

Antimicrobial Activity

The indazole scaffold is a promising framework for the development of novel antimicrobial agents. Derivatives have been synthesized and evaluated against a range of pathogens, including bacteria, fungi, and protozoa.[16][17]

Quantitative Data on Antimicrobial Activity

Table 5: Antimicrobial Activity of Indazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 74 | E. coli | 3.1 | [18] |

| Compound 74 | P. aeruginosa | 3.1 | [18] |

| Compound 74 | S. aureus | 6.2 | [18] |

| Compound 18 | G. intestinalis | (12.8 times more active than metronidazole) | [16][17] |

| Compound 18 | C. albicans | - | [16][17] |

| Compound 5 | S. aureus | 64 - 128 | [19] |

| Compound 5 | S. epidermidis | 64 - 128 | [19] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of indazole-containing compounds are a direct result of their interaction with a multitude of cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.

Caption: EGFR signaling pathway and its inhibition by indazole derivatives.

Caption: VEGFR signaling pathway and its inhibition by indazole derivatives.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. portlandpress.com [portlandpress.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

(1H-Indazol-4-YL)methanol: A Cornerstone Precursor in Modern Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic selection of molecular precursors is paramount to the successful discovery and development of novel therapeutics. Among these, (1H-Indazol-4-YL)methanol has emerged as a critical building block, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, detailing its synthesis, derivatization, and its application in the creation of targeted therapies, including kinase inhibitors.

The Significance of the Indazole Scaffold

The indazole ring system is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions with protein targets. This characteristic has led to the development of numerous drugs with a broad spectrum of activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The hydroxymethyl group at the 4-position of the indazole ring in this compound provides a crucial reactive handle for synthetic modifications, allowing for the construction of complex molecular architectures tailored for specific biological targets.[1][2]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence where precise control over regiochemistry is essential.[1] A common method involves the reaction of indazole with formaldehyde in an acidic medium.[1]

Experimental Protocol: General Synthesis of Indazolyl-N-Methanol Derivatives

This protocol describes a general method for the synthesis of (1H-indazol-1-yl)methanol derivatives, which can be adapted for the synthesis of the 4-hydroxymethyl isomer through appropriate starting materials and purification techniques.

Materials:

-

Indazole (or 4-substituted indazole) (42 mmol)

-

30% Hydrochloric acid (30 mL)

-

30% Aqueous solution of formaldehyde (3.85 mL, 42 mmol)

-

Water

-

Apparatus for stirring and filtration

Procedure:

-

Suspend the indazole in 30% hydrochloric acid.

-

Add the aqueous solution of formaldehyde to the suspension.

-

Stir the reaction mixture overnight at room temperature to ensure the completion of the reaction.

-

Precipitate the product by the addition of water.

-

Collect the solid product by filtration.

-

Wash the collected solid with water.

-

Further purification can be achieved by recrystallization. Note: Crystallization from boiling water may lead to partial decomposition of the product.[3][4]

Application in the Synthesis of Kinase Inhibitors

This compound is a key precursor in the synthesis of various protein kinase inhibitors, which are at the forefront of targeted cancer therapy. The indazole scaffold serves as a core structure for developing inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5]

Case Study: Synthesis of Indazole-Based CDK4/6 Inhibitors

The synthesis of potent CDK4/6 inhibitors often involves the N-alkylation of the indazole ring of a this compound derivative, followed by further functionalization. The regioselectivity of the N-alkylation is a critical step and can be influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring.[6][7][8]

Experimental Protocol: Regioselective N-1 Alkylation of Indazoles (Thermodynamic Control)

This protocol favors the formation of the thermodynamically more stable N-1 alkylated product.

Materials:

-

Substituted 1H-indazole (e.g., a derivative of this compound) (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole.

-

Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium hydride portion-wise to the solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add the alkyl halide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[6]

Quantitative Data on Indazole-Based Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of a selection of indazole-based compounds against various protein kinases, illustrating the potency that can be achieved using this scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 2f | Multiple Cancer Cell Lines | 230 - 1150 | [9] |

| 12d | Calcium Influx | < 1000 | [10] |

| C05 | PLK4 | < 0.1 | [11] |

| 24j | PLK4 | 0.2 | [12] |

| Lonidamine | Hexokinase | - | [13] |

Signaling Pathways Targeted by Indazole Derivatives

Derivatives of this compound have been successfully developed to modulate key signaling pathways implicated in cancer and other diseases.

CDK4/6 Signaling Pathway in Cancer

CDK4 and CDK6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Indazole-based inhibitors can block the activity of CDK4/6, leading to cell cycle arrest.

Lonidamine's Mechanism of Action in Cancer Metabolism

Lonidamine, an indazole-3-carboxylic acid derivative, disrupts energy metabolism in cancer cells by inhibiting key enzymes like mitochondrially-bound hexokinase and interfering with lactate transport.[3][14][15] This leads to a reduction in ATP production and intracellular acidification, ultimately inducing apoptosis.

Gamendazole's Impact on Spermatogenesis

Gamendazole, another indazole-based compound, has been investigated as a potential non-hormonal male contraceptive. It targets Heat Shock Protein 90 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells, leading to the disruption of spermatid adhesion and subsequent infertility.[16][17]

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. Its synthetic accessibility and the versatility of its functional groups have cemented its role as a key precursor in the development of a new generation of targeted therapeutics. The continued exploration of derivatives from this scaffold holds significant promise for addressing unmet medical needs across a range of diseases.

Experimental Workflow for Drug Discovery using this compound

References

- 1. This compound | 709608-85-5 | Benchchem [benchchem.com]

- 2. Buy this compound | 709608-85-5 [smolecule.com]

- 3. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.library.ucla.edu [search.library.ucla.edu]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lonidamine | C15H10Cl2N2O2 | CID 39562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of (1H-Indazol-4-YL)methanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential applications of (1H-Indazol-4-YL)methanol. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and materials science.

Introduction

This compound is a heterocyclic organic compound belonging to the indazole family.[1] Its molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, with a hydroxymethyl group (-CH2OH) substituted at the 4-position.[1][2] This compound, with the chemical formula C₈H₈N₂O and a molecular weight of approximately 148.16 g/mol , is a valuable building block in synthetic chemistry.[1][2][3] The presence of the reactive hydroxymethyl group and the biologically significant indazole scaffold makes it a key intermediate in the synthesis of diverse pharmaceutical compounds, particularly as a scaffold for kinase inhibitors.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. Data is a combination of computationally predicted and experimentally derived values where available.

| Property | Value | Source |

| IUPAC Name | 1H-indazol-4-ylmethanol | [1][3] |

| Synonyms | 4-(Hydroxymethyl)-1H-indazole, 1H-Indazole-4-methanol | [1][3] |

| CAS Number | 709608-85-5 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][2][3] |

| Appearance | Solid, crystalline material at standard conditions. | [1] |

| Boiling Point | 380.3 ± 17.0 °C (Predicted) | [1] |

| Melting Point | Experimental data is limited; exists as a solid at room temperature. | [1] |

| Solubility | Moderate solubility in polar protic solvents (e.g., water, alcohols). Calculated LogS: -1.27 (7.89 mg/mL). | [1][4] |

| LogP (o/w) | 0.7 - 0.99 (Computed/Consensus) | [3][4] |

| pKa | The parent indazole has pKa values of 1.04 (indazolium/indazole) and 13.86 (indazole/indazolate). | [1] |

| Topological Polar Surface Area (TPSA) | 48.9 Ų | [3] |

| InChI | InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | [1][3] |

| InChIKey | LOOWJTAKSUNLSR-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C1=CC(=C2C=NNC2=C1)CO | [3] |

Experimental Protocols & Characterization

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

The synthesis of this compound can be achieved via the reaction of indazole with formaldehyde in an acidic medium.[1][2][5][6] This reaction, a type of electrophilic substitution on the indazole ring, primarily yields the N1-substituted product.[5][6]

Materials:

-

Indazole

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (aqueous)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indazole in aqueous hydrochloric acid.

-

Addition of Formaldehyde: Cool the solution in an ice bath. Slowly add formaldehyde solution to the stirred mixture.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer multiple times with ethyl acetate.[4]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes, to yield the pure this compound as a white solid.[4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for structural elucidation of this compound.[1]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).[1][7] ¹⁵N NMR can also be used to distinguish between N1 and N2 isomers.[2]

-

Expected Signatures: The spectra will show characteristic signals for the aromatic protons on the indazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.[1]

B. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[1]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Signatures: A broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, which is influenced by hydrogen bonding.[1]

C. Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze using an electrospray ionization (ESI) source.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 149.1.[4]

D. UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Data Acquisition: Record the absorption spectrum, typically from 200 to 400 nm.

-

Expected Signatures: The spectrum will display absorption bands arising from π→π* transitions within the indazole aromatic system, with the longest wavelength absorption typically appearing around 290-310 nm.[1]

Visualized Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: General workflow for the synthesis and characterization.

Caption: Role as a competitive ATP-binding site kinase inhibitor.

Conclusion

This compound is a structurally important heterocyclic compound with well-defined physicochemical characteristics. Its utility as a synthetic intermediate is underscored by established protocols for its synthesis and rigorous methods for its characterization. The indazole scaffold is a known "privileged structure" in medicinal chemistry, and derivatives of this compound are of significant interest for modulating biological pathways, particularly in the development of novel kinase inhibitors for therapeutic applications.[1] This guide provides the foundational technical data required for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Buy this compound | 709608-85-5 [smolecule.com]

- 2. This compound | 709608-85-5 | Benchchem [benchchem.com]

- 3. This compound | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 709608-85-5 | GMFBI.1 | Alcohols | Ambeed.com [ambeed.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to (1H-Indazol-4-YL)methanol: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-4-YL)methanol, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining the pharmacologically relevant indazole core with a reactive hydroxymethyl group at the 4-position, make it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the discovery and history of indazole chemistry, delves into the synthetic methodologies for this compound, presents its physicochemical and spectral data, and explores its application in the development of novel drug candidates. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to support researchers in this field.

Discovery and History

The chemistry of indazoles, bicyclic heterocyclic aromatic compounds, dates back to 1883 with the work of Emil Fischer.[1] However, the systematic investigation and application of substituted indazoles, particularly those with functional groups amenable to further chemical modification, is a more recent development. The exploration of hydroxymethyl-substituted indazoles, such as this compound, gained significant momentum in the early 21st century. This interest was largely driven by the recognition of the indazole scaffold as a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets.[2]

While the synthesis of N-substituted indazolyl-methanols was reported as early as 1969 through the reaction of indazoles with formaldehyde, the regioselective synthesis of C-substituted isomers like this compound proved to be a greater challenge.[3][4] The development of modern synthetic methodologies has been crucial in accessing specific isomers and unlocking their potential in drug discovery programs. Today, this compound is recognized as a critical intermediate for the synthesis of a variety of bioactive molecules, including potent kinase inhibitors for cancer therapy.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and drug design.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 709608-85-5 | [5] |

| Molecular Formula | C₈H₈N₂O | [1][5] |

| Molecular Weight | 148.16 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Appearance | Solid | - |

| Topological Polar Surface Area (TPSA) | 48.9 Ų | [6] |

| pKa (of parent 1H-indazole) | 1.04 (for indazolium/indazole equilibrium) | [7] |

| InChIKey | LOOWJTAKSUNLSR-UHFFFAOYSA-N | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Position | δ (ppm) |

| Aromatic-H | 7.0 - 8.2 (m) |

| -CH₂- | ~4.6 (s) |

| -OH | Variable |

| NH | ~13.0 (br s) |

Note: The chemical shifts are approximate and based on typical values for indazole derivatives.[2][4] Specific values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 (broad) | O-H stretch |

| ~3100 | N-H stretch |

| ~1620, ~1500 | C=C and C=N stretching (aromatic ring) |

| ~1050 | C-O stretch |

Synthesis of this compound

The regioselective synthesis of this compound requires a multi-step approach, as direct hydroxymethylation of the indazole core is not selective for the C4 position. A common and effective strategy involves the synthesis of a 4-substituted indazole precursor, followed by reduction to the desired alcohol.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 1H-Indazole-4-carbaldehyde

This protocol describes the reduction of a commercially available or synthesized 1H-indazole-4-carbaldehyde to this compound.

Materials:

-

1H-Indazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1H-indazole-4-carbaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The indazole core often serves as a scaffold that mimics the adenine region of ATP, while the hydroxymethyl group provides a handle for further derivatization to achieve potency and selectivity.

Role in Kinase Inhibitor Synthesis

This compound is particularly useful in the development of inhibitors for Cyclin-Dependent Kinases (CDK4/6) and Polo-Like Kinase 4 (PLK4), both of which are critical regulators of the cell cycle and are often dysregulated in cancer.[8]

Caption: Use of this compound in kinase inhibitor synthesis.

Key Signaling Pathways

CDK4/6 Signaling Pathway:

CDK4 and CDK6 are key components of the cell cycle machinery. In response to mitogenic signals, they form complexes with Cyclin D and phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the expression of genes required for the G1 to S phase transition. Inhibitors derived from this compound can block this process, leading to cell cycle arrest.[6][7]

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

PLK4 Signaling Pathway:

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. Overexpression of PLK4 can lead to centrosome amplification and genomic instability, hallmarks of many cancers. Inhibitors targeting PLK4 can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 709608-85-5 | Benchchem [benchchem.com]

- 6. This compound | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 709608-85-5 [smolecule.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Functionalization of (1H-Indazol-4-YL)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1H-Indazol-4-YL)methanol is a crucial heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a versatile indazole core and a reactive hydroxymethyl group, makes it a valuable starting material for creating complex molecules with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The functionalization of this scaffold can be directed at three primary locations: the two nitrogen atoms of the pyrazole ring (N-1 and N-2), the hydroxymethyl group at the C-4 position, and the carbon atoms of the bicyclic core. This document provides detailed synthetic protocols and comparative data for key functionalization strategies.

Functionalization of the Indazole Nitrogen: N-Alkylation

The N-alkylation of indazoles is a fundamental transformation that often yields a mixture of N-1 and N-2 isomers.[3][4] The regioselectivity is highly dependent on reaction conditions, including the choice of base, solvent, and the steric and electronic properties of the indazole substituents.[4][5][6] The 1H-indazole tautomer is generally more thermodynamically stable, which can be leveraged to favor N-1 substitution under equilibrating conditions.[4][5]

Logical Relationship: Factors Influencing N-Alkylation Regioselectivity

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Data Summary: N-Alkylation Conditions

| Reaction Type | Conditions | Predominant Isomer | Typical Yield | Reference |

| N-1 Selective Alkylation | NaH (1.2 equiv), Alkyl Bromide (1.1 equiv), Anhydrous THF, 0 °C to RT | N-1 (>99% for certain C-3 substituted indazoles) | Good to Excellent | [5][6] |

| N-2 Selective Alkylation | Alcohol (1.5 equiv), PPh₃ (1.5 equiv), DIAD/DEAD (1.5 equiv), Anhydrous THF, 0 °C to RT (Mitsunobu) | N-2 (e.g., 1:2.5 ratio of N-1:N-2) | 58% (N-2) | [4][5] |

| General Alkylation | K₂CO₃ (1.1-2.0 equiv), Alkyl Halide (1.1 equiv), Anhydrous DMF, RT or heat | Mixture, often N-1 favored | Varies | [4][7] |

| N-2 Selective (Substituent-directed) | C-7 NO₂ or CO₂Me substituent, NaH, THF | N-2 (≥96%) | Good to Excellent | [6] |

Protocol 1: Regioselective N-1 Alkylation (Thermodynamic Control)

This protocol utilizes sodium hydride in tetrahydrofuran, a system known to favor the formation of the thermodynamically more stable N-1 alkylated product.[5][6]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Track the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Protocol 2: Regioselective N-2 Alkylation (Mitsunobu Conditions)

The Mitsunobu reaction often provides a pathway to the kinetically favored N-2 isomer.[5]

-

Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

-

Concentration: Remove the solvent in vacuo.

-

Purification: Purify the resulting residue directly by column chromatography on silica gel to separate the N-1 and N-2 isomers and remove triphenylphosphine oxide.[4]

Modification of the 4-Hydroxymethyl Group

The hydroxymethyl group at the C-4 position is a prime site for chemical modification, allowing for the introduction of various functionalities through oxidation, substitution, esterification, or etherification.[1][3]

Synthetic Pathway: Hydroxymethyl Group Transformations

Caption: Key synthetic transformations of the 4-hydroxymethyl group.

Data Summary: Hydroxymethyl Group Reactions

| Reaction Type | Reagents | Product Functional Group | Reference |

| Oxidation | PCC, DMP, or MnO₂ | Aldehyde or Carboxylic Acid | [1][3] |

| Esterification | Acyl chloride, Pyridine | Ester | [3] |

| Etherification | NaH, Alkyl halide | Ether | [3] |

| Nucleophilic Substitution | SOCl₂ or PBr₃ | Halide (Cl or Br) | [3] |

Protocol 3: Oxidation to 1H-Indazole-4-carbaldehyde

-

Preparation: Suspend Pyridinium chlorochromate (PCC, 1.5 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Reactant Addition: Add a solution of this compound (1.0 equiv) in anhydrous DCM to the suspension.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

-